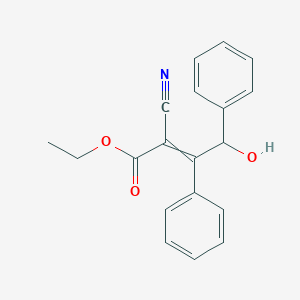
Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate is an organic compound with a complex structure that includes cyano, hydroxy, and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-cyanoacetate with benzaldehyde derivatives under basic conditions to form the corresponding intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy and ester groups, resulting in the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of amides or esters with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the hydroxy and ester groups can undergo various transformations, leading to the formation of active metabolites. These metabolites can interact with biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate: Similar structure but with a trifluoromethyl group.
4,4-Diphenyl-3-buten-2-one: Lacks the cyano and ester groups but has a similar core structure.
Uniqueness
Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. Its combination of cyano, hydroxy, and ester groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
65954-97-4 |
|---|---|
Fórmula molecular |
C19H17NO3 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate |
InChI |
InChI=1S/C19H17NO3/c1-2-23-19(22)16(13-20)17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12,18,21H,2H2,1H3 |
Clave InChI |
FLNZAFDLDIFUBN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C1=CC=CC=C1)C(C2=CC=CC=C2)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14476957.png)

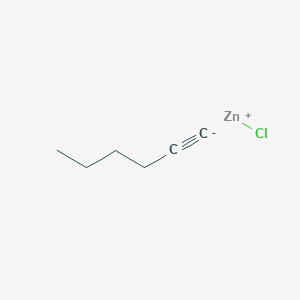
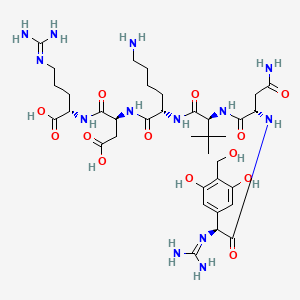
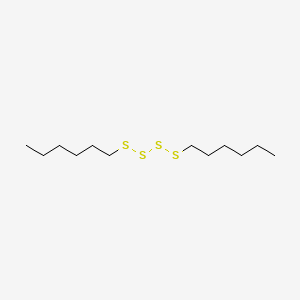
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)-](/img/structure/B14476991.png)
![N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14477006.png)
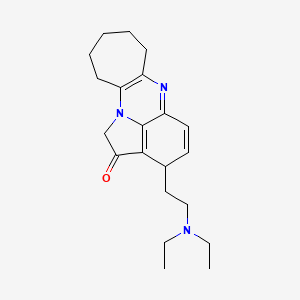
![Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate](/img/structure/B14477014.png)

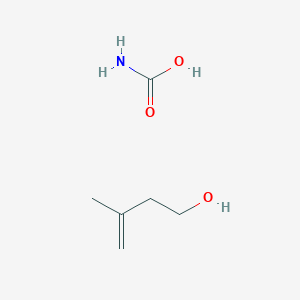

![4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14477039.png)
![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)
